N,N'-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central 1,4-phenylene group flanked by two benzamide groups, each substituted with three benzyloxy groups. The presence of multiple aromatic rings and benzyloxy substituents contributes to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) typically involves multi-step organic reactions. One common method involves the reaction of 1,4-phenylenediamine with 3,4,5-tris(benzyloxy)benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for N,N’-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy groups can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The aromatic rings and amide groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N’-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide): Similar structure with chloro and methyl substituents, affecting its reactivity and applications.
3,3’-(1,4-Phenylene)bis[5,6-diphenyl-1,2,4-triazine]: Contains triazine rings instead of benzamide groups, leading to different chemical properties and uses.
Uniqueness
N,N’-(1,4-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide) is unique due to its multiple benzyloxy substituents, which enhance its solubility and reactivity. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
653584-66-8 |
---|---|
Molecular Formula |
C62H52N2O8 |
Molecular Weight |
953.1 g/mol |
IUPAC Name |
3,4,5-tris(phenylmethoxy)-N-[4-[[3,4,5-tris(phenylmethoxy)benzoyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C62H52N2O8/c65-61(51-35-55(67-39-45-19-7-1-8-20-45)59(71-43-49-27-15-5-16-28-49)56(36-51)68-40-46-21-9-2-10-22-46)63-53-31-33-54(34-32-53)64-62(66)52-37-57(69-41-47-23-11-3-12-24-47)60(72-44-50-29-17-6-18-30-50)58(38-52)70-42-48-25-13-4-14-26-48/h1-38H,39-44H2,(H,63,65)(H,64,66) |
InChI Key |
GUDRCQPXCQEFNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)NC(=O)C6=CC(=C(C(=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.